molecular formula C10H10O3 B13773448 4-Hydroxy-2,2-dimethyl-benzofuran-3-one CAS No. 81407-92-3

4-Hydroxy-2,2-dimethyl-benzofuran-3-one

Cat. No.: B13773448
CAS No.: 81407-92-3
M. Wt: 178.18 g/mol
InChI Key: MFKZJQKLMTYVHD-UHFFFAOYSA-N
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Description

4-Hydroxy-2,2-dimethyl-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a hydroxyl group at the 4-position and two methyl groups at the 2-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2-dimethyl-benzofuran-3-one can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization reaction . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance the scalability and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,2-dimethyl-benzofuran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzofuran-3-one derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2,2-dimethyl-benzofuran-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

81407-92-3

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4-hydroxy-2,2-dimethyl-1-benzofuran-3-one

InChI

InChI=1S/C10H10O3/c1-10(2)9(12)8-6(11)4-3-5-7(8)13-10/h3-5,11H,1-2H3

InChI Key

MFKZJQKLMTYVHD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C(C=CC=C2O1)O)C

Origin of Product

United States

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